molecular formula C7H10N2O3 B575196 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 171672-94-9

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

カタログ番号: B575196
CAS番号: 171672-94-9
分子量: 170.168
InChIキー: XRORRKQSIDGTSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a significant chemical building block in organic and medicinal chemistry research, primarily recognized as a key precursor in the synthesis of enol-carboxamide-type non-steroidal anti-inflammatory drugs (NSAIDs). Its primary research value lies in its role as an intermediate for the development of Meloxicam , a widely studied COX-2 selective inhibitor, and related analogues. The compound's structure, featuring a tetrahydropyridazine core with carboxylic acid and ethyl substituents, is integral to constructing the pharmacophore responsible for anti-inflammatory and analgesic activity. Researchers utilize this intermediate to explore new synthetic routes, optimize reaction yields, and develop novel derivatives with improved efficacy and safety profiles. As a high-purity intermediate, it is essential for studies focused on the structure-activity relationships (SAR) of NSAIDs and for investigating cyclooxygenase (COX) enzyme inhibition mechanisms. This product is offered for chemical synthesis and pharmaceutical research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

1-ethyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRORRKQSIDGTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature140–160°CMaximizes cyclization efficiency
Reaction Time48–72 hoursReduces byproduct formation
Solvent Volume15–20 mL/g substrateEnsures homogeneous mixing

At 160°C for 72 hours, yields exceed 80% with >95% purity (HPLC). The absence of organic solvents aligns with industrial sustainability goals, though scalability challenges persist due to prolonged reaction times.

Acid-Catalyzed Esterification and Hydrolysis

A two-step approach involves synthesizing the ethyl ester precursor followed by saponification. Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate analogs are prepared via refluxing carboxylic acid derivatives with ethanol and methanesulfonic acid (2–5 mol%). Subsequent hydrolysis with aqueous NaOH (2M, 60°C, 6 hours) affords the carboxylic acid.

Catalytic Efficiency

Methanesulfonic acid outperforms traditional H₂SO₄ or HCl catalysts, achieving 78–82% esterification yields. Kinetic studies reveal a first-order dependence on ethanol concentration, with an activation energy (EaE_a) of 45.2 kJ/mol.

Industrial-Scale Continuous Flow Synthesis

To address batch process limitations, continuous flow reactors (CFRs) enable rapid heat transfer and precise residence time control. Pilot-scale trials using microfluidic systems (0.5–2.0 mL/min flow rate) at 120°C achieve 88% conversion in 30 minutes, reducing energy consumption by 40% compared to batch reactors.

Process Economics

A cost-benefit analysis for a 100 kg/year production facility shows:

MetricBatch ProcessCFR Process
Capital Cost ($)1,200,000950,000
Operating Cost ($/kg)2,1501,780
Purity (%)92–9496–98

CFR technology mitigates decomposition pathways, enhancing product consistency for pharmaceutical applications.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water, 3:1 v/v) or reverse-phase chromatography (C18 column, acetonitrile/water gradient). Structural validation employs:

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.45 (m, 2H, NCH₂), 4.10 (q, J = 7.1 Hz, 2H, COOCH₂).

  • HRMS : m/z calcd. for C₈H₁₁N₂O₃ [M+H]⁺ 183.0764; found 183.0768 .

化学反応の分析

Types of Reactions

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the ring structure .

科学的研究の応用

Biological Activities

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibits a range of biological activities that make it a valuable compound in research:

Antitumor Activity
Research indicates that this compound has significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Antibacterial and Antifungal Properties
The compound also demonstrates antibacterial and antifungal activities. In vitro studies have reported that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Antitumor Efficacy in Cell Lines

A study evaluated the efficacy of 1-Ethyl-6-oxo derivatives against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values showing potent antitumor activity.

Biological ActivityTest Organism/Cell LineIC50
AntitumorMCF-7 (Breast Cancer)15 µM
AntibacterialStaphylococcus aureus20 µg/mL
AntifungalCandida albicans25 µg/mL

Antibacterial Activity Assessment

Another research project tested the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Significant inhibition zones were observed in agar diffusion assays, suggesting strong antibacterial properties.

Summary of Synthesis Conditions

ReactantsConditionsYield (%)
Ethyl hydrazinecarboxylate + α-ketoglutaric acidAqueous medium; reflux for 4 hours85%

作用機序

The mechanism of action of 1-ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

類似化合物との比較

Structural and Substituent Variations

The 1-position substituent distinguishes key analogs:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key References
1-Ethyl-6-oxo... (Target) Ethyl (C₂H₅) C₆H₅ClN₄* 168.59
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (Parent) H C₅H₆N₂O₃ 142.12
1-Benzyl-6-oxo... Benzyl (C₆H₅CH₂) C₁₂H₁₂N₂O₃ 242.23
1-(3-Methylphenyl)-6-oxo... 3-Methylphenyl C₁₂H₁₂N₂O₃ 232.24
1-(3-Chlorophenyl)-6-oxo... 3-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66†
6-Oxo-1-propyl... Propyl (C₃H₇) C₈H₁₂N₂O₃ 184.19

*Molecular formula in includes Cl, which may be an error.
†Calculated based on formula.

Key Observations :

  • Ethyl vs. Parent : The ethyl group increases molecular weight by ~26.5 g/mol compared to the parent compound (H substituent).
  • Aryl vs. Alkyl : Aryl substituents (e.g., benzyl, phenyl) significantly increase molecular weight and steric bulk, influencing binding interactions .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability/Storage
1-Ethyl-6-oxo... Not specified Not reported Room temperature
Parent Compound Polar solvents (likely) 196–198 Ambient temperatures
1-Benzyl-6-oxo... Ethanol-soluble 175–177.5 Not specified
1-(3-Methylphenyl)-6-oxo... Chloroform, DMSO, methanol Not reported Room temperature
1-(3-Chlorophenyl)-6-oxo... Polar solvents Not reported Not specified

Key Observations :

  • Solubility : Alkyl substituents (ethyl, propyl) enhance lipophilicity, reducing water solubility, while aryl groups (e.g., 3-methylphenyl) improve solubility in organic solvents like DMSO .
  • Melting Points : Benzyl derivatives exhibit higher melting points (~175°C) compared to the parent compound (~196°C), likely due to crystalline packing .

Pharmacological and Functional Activities

  • Enzyme Inhibition : The parent compound and its derivatives are established enzyme inhibitors, with substituents modulating potency. For example, the 3-chlorophenyl analog shows enhanced reactivity due to steric and electronic effects .
  • Ethyl and propyl derivatives may offer improved metabolic stability over bulkier aryl analogs .

生物活性

1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

The chemical formula for this compound is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of approximately 170.17 g/mol. Its structure includes a tetrahydropyridazine ring that is substituted with a carboxylic acid group and an ethyl group.

PropertyValue
Chemical FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
CAS Number89943-56-6
AppearanceWhite powder

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 1 to 100 µg/mL, indicating moderate to high efficacy against these pathogens .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies. For example, derivatives similar to 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine have shown cytotoxic effects against several cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values below 10 µM against human breast adenocarcinoma (MCF-7) cells, suggesting significant anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

Study on Antimicrobial Properties

In a study evaluating the antimicrobial properties of tetrahydropyridazine derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced antibacterial activity. The study utilized disc diffusion methods and agar dilution techniques to determine MIC values for various bacterial strains .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of tetrahydropyridazine derivatives revealed that certain compounds induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells when treated with these compounds . The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and what are their critical reaction parameters?

  • Methodological Answer : A common approach involves cyclization reactions using ethyl carboxy-substituted precursors. For example, analogous compounds (e.g., pyridazine derivatives) are synthesized via NaN3-catalyzed azidation in DMF at 50°C, followed by acidification and recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), reaction temperature (50–80°C), and post-reaction purification steps (e.g., ice-water quenching, filtration).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethyl group at N1, ketone at C6).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₈H₁₀N₂O₃; theoretical MW: 182.07 g/mol).
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and ketone groups) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tetrahydropyridazine ring. Avoid exposure to moisture, as carboxylic acid groups may degrade via decarboxylation under humid conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Advanced tools like Gaussian or ORCA simulate reaction thermodynamics, reducing trial-and-error experimentation by >50% .

Q. How should researchers address discrepancies in yield or byproduct formation across synthetic protocols?

  • Methodological Answer : Systematically vary parameters (e.g., temperature, catalyst) using Design of Experiments (DoE). For instance, if NaN3 in DMF yields impurities (e.g., azide byproducts), substitute with CuI-catalyzed cyclization (common in triazole synthesis) and monitor via LC-MS . Statistical analysis (ANOVA) identifies critical factors affecting yield .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-deficient pyridazine ring and α,β-unsaturated ketone moiety make it susceptible to nucleophilic attack (e.g., at C4). Computational studies (NBO analysis) reveal charge distribution, while kinetic isotope effects (KIEs) probe transition states. For electrophilic reactions, the carboxylic acid group can act as a directing group .

Q. What strategies improve enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or employ asymmetric catalysis (e.g., Ru-BINAP complexes). Chromatographic resolution (chiral HPLC with cellulose-based columns) isolates enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Data Contradiction and Reproducibility

Q. Why do reported melting points vary across studies, and how can this be resolved?

  • Methodological Answer : Variations arise from polymorphic forms or hydrate formation. Characterize batches via XRPD to identify crystalline phases. Standardize drying protocols (e.g., vacuum desiccation at 60°C for 24 hours) and report solvent history (e.g., recrystallized from ethanol vs. acetone) .

Q. How can researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Ensure consistent assay conditions (e.g., cell lines, incubation time). For SAR, synthesize analogs with controlled modifications (e.g., ethyl vs. methyl at N1) and use multivariate regression to isolate key pharmacophores. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。